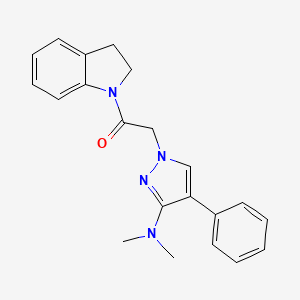
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which combines pyrazole, indole, and ketone functional groups. These structures make it a promising candidate for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone generally involves a multi-step process. One common route begins with the preparation of the pyrazole core through a cyclization reaction involving phenylhydrazine and an appropriate α, β-unsaturated carbonyl compound. This is followed by N-alkylation with dimethylamine. The indole ring is introduced through a Friedel-Crafts acylation, attaching the ethanone moiety to the indole structure.
Industrial Production Methods: While specific industrial methods are proprietary and can vary, large-scale production often involves optimizing reaction conditions to maximize yield and purity. This typically includes controlling parameters such as temperature, solvent choice, and catalyst usage. High-performance liquid chromatography (HPLC) and recrystallization are common techniques employed for purification.
化学反応の分析
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, typically involving strong oxidizing agents.
Reduction: It can be reduced, affecting mainly the ketone group, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides. The reaction conditions vary but often involve organic solvents such as dichloromethane or acetonitrile and are conducted at temperatures ranging from -10°C to 100°C.
Major Products: The oxidation reactions usually yield corresponding ketones or carboxylic acids. Reduction reactions primarily yield alcohols, while substitution reactions can result in a variety of N-alkylated derivatives.
科学的研究の応用
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone has several notable applications:
Chemistry: It's used as a reagent or intermediate in the synthesis of more complex molecules, often for drug discovery and development.
Biology: The compound serves as a molecular probe or bioactive ligand in various biological assays, helping to elucidate biochemical pathways and molecular interactions.
Medicine: Research indicates potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent, given its ability to modulate specific biological targets.
Industry: Beyond research, it finds uses in the synthesis of specialty chemicals and materials, contributing to innovations in fields such as material science and nanotechnology.
作用機序
The compound's mechanism of action generally involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity by binding to their active sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects. The molecular pathways affected often include those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Compared to similar compounds like 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-phenylethanone and 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone, 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone stands out due to the presence of the indole ring, which may confer unique biological properties and interactions. The indole moiety is known for its versatility and presence in many biologically active compounds, potentially enhancing this compound's overall activity and selectivity.
List of Similar Compounds
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-phenylethanone
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(1H-pyrrol-1-yl)ethanone
This article should give you a detailed overview of this fascinating compound, its preparation, reactions, and applications. Is there anything else you need?
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGHFQDISMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














